molecular formula C29H26N2O6 B12631860 1,1'-(Propane-2,2-diyl)bis{4-[(4-nitrophenyl)methoxy]benzene} CAS No. 918942-43-5

1,1'-(Propane-2,2-diyl)bis{4-[(4-nitrophenyl)methoxy]benzene}

Cat. No.: B12631860
CAS No.: 918942-43-5
M. Wt: 498.5 g/mol
InChI Key: NZVAEEAKAWBMQX-UHFFFAOYSA-N
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Description

1,1'-(Propane-2,2-diyl)bis{4-[(4-nitrophenyl)methoxy]benzene} (CAS 918942-43-5) is a bisphenol A (BPA) derivative featuring a propane-2,2-diyl core flanked by two aromatic rings. Each benzene ring is substituted with a 4-nitrobenzyloxy group (–OCH₂C₆H₄NO₂), making it a nitro-functionalized analog of BPA. This compound’s structure is characterized by:

  • Central propane-2,2-diyl group: Provides rigidity and symmetry.
  • 4-Nitrobenzyloxy substituents: Electron-withdrawing nitro groups enhance thermal stability and polarizability .
  • Molecular formula: Likely C₂₇H₂₂N₂O₆ (inferred from analogs in ), with a molecular weight of ~470.47 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(Propane-2,2-diyl)bis{4-[(4-nitrophenyl)methoxy]benzene} typically involves the reaction of bisphenol A with 4-nitrobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1,1’-(Propane-2,2-diyl)bis{4-[(4-nitrophenyl)methoxy]benzene} undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases in aprotic solvents like tetrahydrofuran (THF).

Major Products

    Reduction: Conversion of nitro groups to amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,1’-(Propane-2,2-diyl)bis{4-[(4-nitrophenyl)methoxy]benzene} has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1’-(Propane-2,2-diyl)bis{4-[(4-nitrophenyl)methoxy]benzene} involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form amines, which can then participate in various biochemical pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially modulating their activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Differences and Substituent Effects

Table 1: Key Structural Comparisons

Compound Name Backbone Substituents CAS Number Molecular Formula
Target Compound Propane-2,2-diyl 4-Nitrobenzyloxy (–OCH₂C₆H₄NO₂) 918942-43-5 Likely C₂₇H₂₂N₂O₆
2,2'-Bis[4-(4-nitrophenoxy)phenyl]propane Propane-2,2-diyl 4-Nitrophenoxy (–OC₆H₄NO₂) 20653-11-6 C₂₇H₂₂N₂O₆
4,4'-(Propane-2,2-diyl)bis(methoxybenzene) Propane-2,2-diyl Methoxy (–OCH₃) 1568-83-8 C₁₇H₂₀O₂
4,4'-[Propane-2,2-diyl]bis((prop-2-ynyloxy)benzene) Propane-2,2-diyl Propargyloxy (–OCH₂C≡CH) Not provided C₂₁H₂₀O₂

Key Observations :

  • The target compound and 2,2'-bis[4-(4-nitrophenoxy)phenyl]propane () both feature nitro groups but differ in linkage: nitrobenzyloxy (–OCH₂C₆H₄NO₂) vs. nitrophenoxy (–OC₆H₄NO₂). The benzyloxy group adds steric bulk and may reduce solubility compared to the phenoxy analog .
  • Methoxy analogs (e.g., 4,4'-(Propane-2,2-diyl)bis(methoxybenzene), CAS 1568-83-8) lack nitro groups, resulting in lower thermal stability and reduced electron-withdrawing effects .
  • Propargyloxy-substituted analogs () enable click chemistry applications, unlike the nitro-functionalized target compound .

Physical and Chemical Properties

Table 2: Property Comparison

Compound Name Melting Point (°C) Boiling Point (°C) Solubility Reactivity Highlights
Target Compound Not reported Not reported Likely low in H₂O Nitro groups may participate in reduction reactions.
2,2'-Bis[4-(4-nitrophenoxy)phenyl]propane 588.3 212.6 Insoluble Stable under high temperatures.
4,4'-(Propane-2,2-diyl)bis(methoxybenzene) Not reported Not reported Moderate Prone to demethylation under acidic conditions.
4,4'-[Propane-2,2-diyl]bis((prop-2-ynyloxy)benzene) Not reported Not reported Low in H₂O Reacts in Cu-catalyzed azide-alkyne cycloaddition.

Key Observations :

  • The target compound likely shares high thermal stability with 2,2'-bis[4-(4-nitrophenoxy)phenyl]propane (mp 588.3°C), owing to nitro group stabilization .
  • Methoxy analogs exhibit lower thermal resilience and greater susceptibility to hydrolysis compared to nitro derivatives .

Key Observations :

  • BPAME, a methoxy analog, shows enzyme inhibition, suggesting that substituents critically influence biological interactions .

Biological Activity

The compound 1,1'-(Propane-2,2-diyl)bis{4-[(4-nitrophenyl)methoxy]benzene} , often referred to as a bisphenol derivative, has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews the synthesis, characterization, and biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C24H26N2O4\text{C}_{24}\text{H}_{26}\text{N}_{2}\text{O}_{4}

This compound features two 4-nitrophenylmethoxy groups linked through a propane-2,2-diyl spacer. The presence of nitro groups is significant as they can influence the compound's reactivity and biological interactions.

Synthesis

The synthesis of 1,1'-(Propane-2,2-diyl)bis{4-[(4-nitrophenyl)methoxy]benzene} typically involves the reaction of 4-nitrophenol with suitable alkylating agents under controlled conditions. The detailed synthetic pathway includes:

  • Preparation of 4-Nitrophenol Derivative : The starting material is modified to introduce methoxy groups.
  • Coupling Reaction : The modified phenol is coupled with a propane derivative using standard coupling reagents.
  • Purification : The final product is purified through recrystallization or chromatography.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives containing nitro groups have demonstrated significant activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The proposed mechanism involves the generation of reactive intermediates that disrupt cellular processes.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12 µg/mL
Escherichia coli15 µg/mL
Klebsiella pneumoniae20 µg/mL

Cytotoxicity Studies

Cytotoxicity assessments using cell lines have shown that bisphenol derivatives can induce apoptosis in cancerous cells. For example, studies indicate that the compound may trigger mitochondrial pathways leading to cell death .

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)25
HeLa (Cervical Cancer)30

Study on Antimicrobial Efficacy

In a comparative study, various nitro-substituted phenolic compounds were evaluated for their antimicrobial efficacy. The results indicated that the compound exhibited superior activity compared to its non-nitro counterparts, supporting its potential use in developing new antimicrobial agents .

Cytotoxicity Assessment

A detailed cytotoxicity assessment was performed on several human cancer cell lines. The results demonstrated that the compound effectively inhibited cell proliferation at micromolar concentrations, suggesting its potential as an anticancer agent .

Properties

CAS No.

918942-43-5

Molecular Formula

C29H26N2O6

Molecular Weight

498.5 g/mol

IUPAC Name

1-nitro-4-[[4-[2-[4-[(4-nitrophenyl)methoxy]phenyl]propan-2-yl]phenoxy]methyl]benzene

InChI

InChI=1S/C29H26N2O6/c1-29(2,23-7-15-27(16-8-23)36-19-21-3-11-25(12-4-21)30(32)33)24-9-17-28(18-10-24)37-20-22-5-13-26(14-6-22)31(34)35/h3-18H,19-20H2,1-2H3

InChI Key

NZVAEEAKAWBMQX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OCC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)OCC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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